5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole
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Overview
Description
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a tetrahydronaphthalene moiety attached to an imidazole ring. Imidazoles are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with imidazole under specific conditions. One common method is the cyclization of an appropriate precursor, such as an N-substituted imidazole, with 1,2,3,4-tetrahydronaphthalene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as palladium or copper complexes are often employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds share a similar tetrahydronaphthalene moiety and have been studied for their activity at serotonin receptors.
LP44 (4-[2-(methylthio)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide): Known for its anti-ulcer effects via activation of serotonin receptors.
Uniqueness
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole is unique due to its specific structure, which combines the properties of both tetrahydronaphthalene and imidazole. This unique combination allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C13H14N2 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole |
InChI |
InChI=1S/C13H14N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-14-9-15-13/h1-2,4,6,8-9,12H,3,5,7H2,(H,14,15) |
InChI Key |
LCQUJXODSUQFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=CN=CN3 |
Origin of Product |
United States |
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